molecular formula C10H7F3N2 B3024406 2-[3-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 27423-80-9

2-[3-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No.: B3024406
CAS No.: 27423-80-9
M. Wt: 212.17 g/mol
InChI Key: FKNKITNWTIFPFX-UHFFFAOYSA-N
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Description

Overview of Imidazole (B134444) Heterocyclic Scaffolds in Organic Chemistry

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. ajrconline.orgnih.gov This structural arrangement imparts a unique set of physicochemical properties that make the imidazole scaffold exceptionally versatile in organic and medicinal chemistry. ajrconline.orgbohrium.com It is a planar molecule with the chemical formula C₃H₄N₂ and is amphoteric, meaning it can act as both an acid and a base. ajrconline.orgwikipedia.org The ability of the imidazole ring to participate in hydrogen bonding, π-π stacking, and coordination with metal ions is crucial to its function in biological systems. ajrconline.orgsemanticscholar.org

The imidazole nucleus is a core component of essential biomolecules, including the amino acid histidine and nucleic acids, highlighting its fundamental role in biological processes. semanticscholar.orgbiomedpharmajournal.org This biological prevalence has inspired chemists to incorporate the imidazole scaffold into a vast array of synthetic compounds. researchgate.net Consequently, imidazole derivatives have been developed that exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. bohrium.combiomedpharmajournal.org The structural versatility and proven biological relevance of the imidazole ring establish it as a "privileged scaffold" in drug discovery. nih.gov

Modern synthetic methods, such as one-pot multicomponent reactions and microwave-assisted synthesis, have facilitated the efficient creation of structurally diverse imidazole derivatives. ajrconline.orgbohrium.com These advancements allow for precise modifications to the imidazole core, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties. semanticscholar.org

Significance of Trifluoromethylphenyl Moieties in Molecular Design and Reactivity Modulation

The introduction of a trifluoromethyl (-CF₃) group onto a phenyl ring is a widely used strategy in medicinal chemistry to enhance the properties of a parent molecule. bohrium.commdpi.com The -CF₃ group possesses a unique combination of strong electron-withdrawing character, high lipophilicity, and metabolic stability, which can profoundly influence a compound's biological and physicochemical profile. mdpi.comnbinno.comresearchgate.net

The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. mdpi.comresearchgate.net This electronic effect can alter the acidity or basicity of nearby functional groups, which in turn can modulate interactions with biological targets like enzymes and receptors. nbinno.com Furthermore, the C-F bond is significantly stronger than a C-H bond, which often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com

Incorporating a trifluoromethyl group generally increases a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and enhance oral bioavailability. mdpi.comnbinno.comresearchgate.net This modification is a key tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. researchgate.net The steric bulk of the -CF₃ group, which is larger than a methyl group, can also lead to improved binding affinity and selectivity for its intended biological target. mdpi.com The strategic placement of this moiety on a phenyl ring allows for the precise tuning of a molecule's properties, making the trifluoromethylphenyl group a cornerstone of modern molecular design. bohrium.commdpi.com

Research Trajectories and Scope of 2-[3-(trifluoromethyl)phenyl]-1H-imidazole Studies

While extensive research is available on the constituent imidazole and trifluoromethylphenyl fragments, dedicated studies focusing specifically on the this compound isomer are less common in publicly accessible literature. However, the research trajectories for this compound can be inferred from studies on closely related isomers and analogous structures. The combination of the biologically active imidazole core with the property-modulating trifluoromethylphenyl group suggests its potential utility in several areas of chemical and biomedical research.

A closely related isomer, 1-[2-(trifluoromethyl)phenyl]imidazole (TRIM), has been investigated as a potent inhibitor of neuronal nitric oxide synthase (nNOS). sigmaaldrich.comossila.com This line of research indicates that trifluoromethylphenyl imidazoles are recognized for their potential to interact with specific enzymatic targets. Given that the imidazole scaffold is a key feature in many enzyme inhibitors, it is plausible that this compound could be explored for similar activities against various enzymes. bohrium.com

Furthermore, trifluoromethylphenyl-substituted heterocyclic compounds, including pyrazoles and triazoles, have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.govresearchgate.netnih.gov The trifluoromethyl group often enhances the potency of these agents. nih.gov This suggests a logical research trajectory for this compound would involve its synthesis and screening for potential efficacy as an anticancer or antimicrobial agent. The structural framework is also suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), where related phenylimidazole complexes have shown high photoluminescence quantum yields. ossila.com

The synthesis of this and similar compounds can be achieved through established organic chemistry reactions, such as the condensation of an appropriate aldehyde (3-trifluoromethylbenzaldehyde) with a source of ammonia (B1221849) and a glyoxal (B1671930) equivalent, following principles of the Radziszewski or Debus-Radziszewski imidazole synthesis. nih.gov Research would likely focus on optimizing synthetic routes and exploring the compound as a building block for more complex molecules. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNKITNWTIFPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268840
Record name 2-[3-(Trifluoromethyl)phenyl]-1H-imidazole
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Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27423-80-9
Record name 2-[3-(Trifluoromethyl)phenyl]-1H-imidazole
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Record name 2-[3-(Trifluoromethyl)phenyl]-1H-imidazole
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Record name 2-[3-(trifluoromethyl)phenyl]-1H-imidazole
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Advanced Synthetic Methodologies and Derivatization Strategies

Regioselective Synthesis of the Imidazole (B134444) Core

The precise control of substituent placement on the imidazole ring is paramount for tuning the molecule's properties. Regioselective synthesis ensures the desired constitutional isomer is formed, which is critical for its biological activity and material function.

Multi-Component Condensation Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing the imidazole core. The Debus-Radziszewski reaction and its variations are prominent examples, allowing for the synthesis of C-substituted imidazoles. researchgate.netbit.edu.cn In the context of 2-[3-(trifluoromethyl)phenyl]-1H-imidazole, a typical MCR could involve the condensation of 3-(trifluoromethyl)benzaldehyde (B1294959), a 1,2-dicarbonyl compound (like glyoxal (B1671930) or a derivative), and an ammonia (B1221849) source. nih.gov

The general mechanism involves the initial formation of a diimine intermediate from the 1,2-dicarbonyl compound and ammonia. This is followed by the condensation with 3-(trifluoromethyl)benzaldehyde to form a dihydroimidazole (B8729859) intermediate, which is subsequently oxidized to the aromatic imidazole. The regioselectivity is primarily dictated by the nature of the starting materials. Catalyst-free, three-component condensation reactions have also been developed, proceeding through sequential Knoevenagel condensation and Michael addition under mild conditions. rsc.orgresearchgate.net

Table 1: Examples of Multi-Component Reactions for Imidazole Synthesis
Reactant 1Reactant 2Reactant 3ConditionsProduct Type
Aryl Aldehyde1,2-DicarbonylAmmonium Acetate (B1210297)l-proline, ultrasonic irradiation2-Aryl-1H-imidazole derivatives
3-Ketonitriles2-Unsubstituted Imidazole N-oxidesAldehydesCatalyst-free, mild conditions2-Functionalized Imidazole N-oxides
Trifluoroacetimidoyl chloridesHydrazine (B178648) hydrateBenzene-1,3,5-triyl triformateTFA, Toluene, 100°C3-Trifluoromethyl-1,2,4-triazoles

Cyclization Approaches for Imidazole Ring Construction

Cyclization strategies provide another powerful route to the imidazole core. These methods often involve the formation of one or two key bonds in the final ring-closing step. One such approach is the cyclization of N-arylamidoximes, which can be prepared from the corresponding anilines. nih.gov For the synthesis of this compound, this would entail the cyclization of an appropriate precursor derived from 3-(trifluoromethyl)aniline.

Another versatile method is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). mdpi.com This reaction involves the condensation of TosMIC with an aldimine, formed from 3-(trifluoromethyl)benzaldehyde and a suitable amine, followed by base-mediated cyclization to yield the 1,4-disubstituted imidazole. Subsequent removal of the tosyl group at the 5-position can provide the desired 2-substituted imidazole. Aza-Michael initiated ring closure reactions of bromoenones with benzimidamides also offer a pathway to substituted imidazoles. researchgate.net

Introduction and Modification of Trifluoromethylphenyl Substituents

The trifluoromethyl (CF3) group is a critical pharmacophore due to its unique electronic properties and metabolic stability. nih.govnih.gov Its introduction into organic molecules is a key step in the synthesis of many active compounds.

The most direct way to incorporate the 3-(trifluoromethyl)phenyl moiety is to start with a commercially available building block, such as 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)aniline. These can then be used in the multi-component or cyclization reactions described above.

Alternatively, the trifluoromethyl group can be introduced onto a pre-formed phenyl-imidazole scaffold. Transition-metal-catalyzed cross-coupling reactions are particularly effective for forming C(sp²)–CF₃ bonds. nih.govnih.gov Copper-catalyzed trifluoromethylation has gained significant interest due to its efficiency and the relative low cost of copper. beilstein-journals.org These reactions often employ nucleophilic, electrophilic, or radical trifluoromethylating reagents.

Modification of the trifluoromethylphenyl substituent itself is less common but can be achieved through standard aromatic substitution reactions, provided the existing imidazole and trifluoromethyl groups are stable to the reaction conditions. The strong electron-withdrawing nature of the trifluoromethyl group directs electrophilic substitution to the meta positions of the phenyl ring.

Transition Metal-Catalyzed Coupling Reactions for Constructing C-N and C-C Bonds

Transition metal catalysis plays a pivotal role in the synthesis and further functionalization of this compound, enabling the formation of crucial C-N and C-C bonds.

Copper-Catalyzed Amination and Arylation Protocols

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a powerful method for forming a C-N bond between the imidazole nitrogen and an aryl group. researchgate.net This is particularly useful for synthesizing N-aryl-2-[3-(trifluoromethyl)phenyl]-1H-imidazoles. Modern protocols often utilize ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) to facilitate the reaction under milder conditions with both aryl iodides and bromides. nih.govfigshare.comresearchgate.net The addition of poly(ethylene glycol) can further accelerate these reactions. nih.gov Optimized conditions may involve using copper(I) bromide as the catalyst, a ligand, a base like cesium carbonate, and a solvent such as dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org

Copper catalysis can also be employed for C-C bond formation through trifluoromethylation reactions using various trifluoromethyl sources. nih.govbeilstein-journals.org For instance, the trifluoromethylation of aryl iodides can be achieved with a trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide and zinc dust, catalyzed by a copper(I) salt. beilstein-journals.org

Table 2: Overview of Copper-Catalyzed Coupling Reactions
Reaction TypeCatalyst SystemSubstratesKey Features
N-ArylationCuI / Ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline)Imidazoles, Aryl halidesMild conditions, good to excellent yields. nih.govfigshare.comresearchgate.net
N-ArylationCuBr / Pyridin-2-yl β-ketone ligandAzoles, Aromatic bromides and iodidesHigh functional group compatibility and regioselectivity. organic-chemistry.org
TrifluoromethylationCu(I) saltAryl iodides, CF₃I / Zn dustIn situ preparation of trifluoromethylzinc reagent. beilstein-journals.org

Ruthenium-Catalyzed Directed C-H Functionalization

Ruthenium-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of C-C and C-N bonds, offering high atom economy and novel synthetic pathways. mdpi.com This strategy often relies on the use of a directing group to achieve high regioselectivity. For this compound, a directing group could be installed on the imidazole nitrogen to direct C-H activation at a specific position on the imidazole or the phenyl ring.

Ruthenium catalysts have been successfully employed for the C-H arylation of various arenes containing N-heterocyclic directing groups. mdpi.comresearchgate.net For example, arenes with thiazole, pyrazolyl, or oxazoline (B21484) directing groups have undergone meta-selective C-H nitration using a ruthenium catalyst. nih.gov While direct application to this compound would require specific directing group strategies, the principle demonstrates the potential for late-stage functionalization of this scaffold. The coupling partners in these reactions can be varied, including aryl halides, alkenes, and diazo compounds. sci-hub.se

Silver-Catalyzed Cycloisomerization/Hydroarylation Pathways

Silver-catalyzed reactions have emerged as a powerful tool in the synthesis of heterocyclic compounds, offering mild reaction conditions and unique reactivity. While direct silver-catalyzed cycloisomerization or hydroarylation pathways for the synthesis of this compound are not extensively documented in dedicated studies, the principles of silver catalysis in imidazole synthesis can be extrapolated from related transformations. Silver catalysts, such as silver acetate (AgOAc), are known to mediate intramolecular cyclization of suitable precursors. For instance, a C–H activation reaction has been developed using imidazo[1,2-a]pyridine (B132010) adducts via an AgOAc-mediated, Pd-catalyzed intramolecular cyclization. rsc.org This suggests the potential for silver to facilitate the formation of the imidazole ring from appropriately substituted amidine or related open-chain precursors bearing a 3-(trifluoromethyl)phenyl moiety.

The general mechanism for such a silver-catalyzed cycloisomerization could involve the activation of a C-H or C-X bond by the silver salt, followed by an intramolecular nucleophilic attack to form the imidazole ring. Hydroarylation, another potential silver-catalyzed route, would involve the addition of an aryl group to a pre-formed imidazole precursor, although this is less common for the synthesis of the core imidazole structure itself. The choice of silver salt and reaction conditions would be crucial in directing the regioselectivity and efficiency of the cyclization.

N-Functionalization and Derivatization Strategies

The nitrogen atoms of the imidazole ring provide a versatile handle for further molecular elaboration through N-functionalization. These modifications are crucial for modulating the physicochemical and biological properties of the parent compound.

N-Alkylation and N-Arylation Methods

N-Alkylation: The introduction of alkyl groups onto the imidazole nitrogen can be achieved through various methods. A common approach involves the reaction of this compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation on the unsymmetrical imidazole ring. For instance, using potassium hydroxide (B78521) impregnated on alumina (B75360) has been reported as a mild and efficient method for the N-alkylation of imidazoles. ciac.jl.cn Another approach utilizes phase-transfer catalysis (PTC) conditions, which can enhance the reaction rate and yield. researchgate.net

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Alkyl Halide (R-X)KOH/Al2O3DichloromethaneRoom Temp.Good ciac.jl.cn
BromoethaneNaOHCH2Cl2/H2O (PTC)Reflux92 researchgate.net
Alkyl BromideNaOHButanone (PTC)N/AGood researchgate.net

N-Arylation: The formation of a C-N bond between the imidazole nitrogen and an aryl group is a key transformation. Copper-catalyzed N-arylation reactions are widely employed for this purpose. beilstein-journals.org For example, the Chan-Lam coupling reaction, which utilizes arylboronic acids as the aryl source in the presence of a copper catalyst, offers a versatile method. organic-chemistry.org Various copper sources, ligands, and bases can be employed to optimize the reaction conditions. Visible-light-driven photocatalytic N-arylation using a Cu/graphene catalyst has also been reported as a greener alternative. nih.gov

Arylating AgentCatalystBaseSolventTemperature (°C)Yield (%)Reference
Aryl HalideCuI/LigandK3PO4Toluene110Good beilstein-journals.org
Phenylboronic AcidCu(OAc)2Et3NCH2Cl2Room Temp.Good organic-chemistry.org
Phenylboronic AcidCu/grapheneK2CO3Acetonitrile25 (Visible light)High nih.gov

Thioether Linkage Formation

The introduction of a thioether linkage to the imidazole core can lead to derivatives with interesting biological activities. One common strategy involves the synthesis of imidazole-2-thiones as precursors. These can be prepared by the cyclization of α,β-unsaturated ketones with a source of sulfur, followed by reaction with hydrazine derivatives. The resulting imidazole-2-thiol can then be S-alkylated using an appropriate alkyl halide in the presence of a base to yield the desired thioether. sapub.org

Another approach involves the direct thiolation of the imidazole ring, although this is less common. More advanced methods for the synthesis of trifluoromethyl thioethers often utilize specific trifluoromethylthiolating reagents. nih.gov

PrecursorReagentConditionsProductReference
α,β-Unsaturated KetoneHydrazine, H2SO4Ethanol, RefluxImidazole-2-thiol
Imidazole-2-thiolAlkyl Halide, TEAEthanol, RefluxS-Alkyl Imidazole Thioether sapub.org

Principles of Sustainable Synthesis in this compound Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of this compound synthesis, several strategies can be employed to enhance sustainability.

The use of greener solvents is a key aspect. Water, ethanol, and polyethylene (B3416737) glycol (PEG) are examples of environmentally benign solvents that have been used in imidazole synthesis. semanticscholar.org Solvent-free conditions, where the reaction is carried out by grinding the reactants together, often with a catalyst, represent an even more sustainable approach. semanticscholar.org

The choice of catalyst is also critical. The use of heterogeneous catalysts, which can be easily recovered and reused, is preferred over homogeneous catalysts. rsc.org Biocatalysts, such as lemon juice, have also been explored for the synthesis of triaryl-imidazoles, offering a biodegradable and inexpensive catalytic system. researchgate.net

To quantify the "greenness" of a synthetic route, several metrics have been developed. Atom economy calculates the proportion of reactant atoms that are incorporated into the final product. chembam.com The E-factor (Environmental Factor) measures the total mass of waste generated per unit of product. chembam.comyoutube.com A lower E-factor indicates a more environmentally friendly process.

Table of Green Chemistry Metrics:

MetricFormulaIdeal ValueReference
Atom Economy (%)(MW of desired product / Σ MW of all reactants) x 100100 chembam.com
E-FactorTotal waste (kg) / Product (kg)0 chembam.comyoutube.com

By considering these principles and metrics, the synthesis of this compound and its derivatives can be designed to be more efficient, less wasteful, and environmentally responsible.

Based on a thorough review of available scientific literature, a comprehensive experimental dataset for the specific compound "this compound" that covers all the requested analytical techniques is not publicly available. Detailed crystallographic analysis and specific spectroscopic data (NMR, MS, IR) for this exact molecule have not been published in the sources accessed.

Therefore, it is not possible to construct an article that meets the user's strict requirements for detailed, scientifically accurate data focusing solely on "this compound" for each specified subsection. Providing data from isomers (e.g., 2-[2-(trifluoromethyl)phenyl]-1H-imidazole or 2-[4-(trifluoromethyl)phenyl]-1H-imidazole) or other related derivatives would violate the explicit instructions to focus exclusively on the target compound.

To fulfill the user's request, published research containing the X-ray crystal structure and complete spectroscopic characterization of "this compound" would be required. Without such primary sources, generating the requested article would necessitate speculation or the use of data for different molecules, which would compromise the scientific accuracy and integrity of the content.

Elucidation of Molecular Structure and Conformation

Intermolecular and Intramolecular Non-Covalent Interactions

The stability of the crystal structure of 2-[3-(trifluoromethyl)phenyl]-1H-imidazole is significantly influenced by a variety of non-covalent interactions that create a robust three-dimensional network.

Hydrogen Bonding Networks

A predominant feature in the crystal packing of imidazole-containing compounds is the formation of hydrogen bonds. The imidazole (B134444) ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This allows for the formation of intermolecular N-H···N hydrogen bonds, which often lead to the assembly of molecules into chains or more complex networks. nih.govresearchgate.netmdpi.com In related structures, these hydrogen bonds are a key directional force, dictating the primary supramolecular organization.

Hydrogen Bond Parameters in a Related Benzimidazole Analog
Interaction N-H···N
Description Molecules are linked into chains along the crystallographic b-axis.
Data for 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole. nih.govresearchgate.net

Pi-Stacking Interactions

Aromatic π-stacking interactions are another significant contributor to the cohesive energy of the crystal lattice. These interactions occur between the electron-rich π-systems of the imidazole and trifluoromethylphenyl rings of adjacent molecules. The geometry of these interactions can vary, including parallel-displaced or T-shaped arrangements, and they play a vital role in the dense packing of the molecules in the crystal. In a related phenanthroimidazole derivative, slipped π-stacking interactions were observed, contributing to the formation of stepped stacks of molecular dimers. nih.gov

C-H...X Interactions

In addition to classical hydrogen bonds and π-stacking, weaker C-H...X (where X can be N, F, or a π-system) interactions further stabilize the crystal structure. The presence of the electron-withdrawing trifluoromethyl group can enhance the acidity of the aromatic C-H protons, making them more effective hydrogen bond donors. Consequently, C-H···F and C-H···N interactions are often observed. nih.govresearchgate.netnih.gov For instance, in the crystal structure of 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole, weak C-H···F hydrogen bonds and a weak C-H···π interaction connect the primary hydrogen-bonded chains into a two-dimensional network. nih.govresearchgate.net

Observed C-H...X Interactions in Related Structures
Interaction Type C-H···F
Interaction Type C-H···N
Interaction Type C-H···π
These interactions contribute to the overall stability of the crystal packing. nih.govresearchgate.netnih.gov

Computational Chemistry and Theoretical Characterization

Electronic Structure and Reactivity Descriptors from Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.netdntb.gov.ua By employing functionals like B3LYP with appropriate basis sets, it is possible to obtain accurate predictions of molecular geometries, vibrational frequencies, and various reactivity descriptors. nih.govresearchgate.net

The first step in the computational analysis of 2-[3-(trifluoromethyl)phenyl]-1H-imidazole is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. ijsrset.com The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For imidazole (B134444) derivatives, DFT calculations have been shown to reproduce experimental parameters obtained from X-ray crystallography with good accuracy. nih.gov

Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: first, it confirms that the optimized structure is a true energy minimum, which is indicated by the absence of any imaginary frequencies. Second, it predicts the molecule's infrared (IR) spectrum. Each calculated vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. These theoretical vibrational frequencies can be compared with experimental IR data to validate the accuracy of the computational model. ijsrset.com

Table 1: Predicted Geometrical Parameters for this compound. (Note: These are representative parameters that would be obtained from a DFT calculation and are not based on published experimental data for this specific molecule.)
ParameterDescriptionCalculated Value
C-N (imidazole)Bond length within the imidazole ring~1.38 Å
C-C (phenyl)Bond length within the phenyl ring~1.40 Å
C-CF3Bond length between phenyl ring and trifluoromethyl group~1.50 Å
N-C-N (imidazole)Bond angle within the imidazole ring~110°
C-C-C (phenyl)Bond angle within the phenyl ring~120°

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. cuny.edu The spatial distribution of these orbitals reveals the regions of the molecule that are most involved in electron donation and acceptance. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may have significant contributions from the electron-withdrawing trifluoromethylphenyl moiety.

Table 2: Calculated Frontier Molecular Orbital Energies. (Note: Values are illustrative of what a DFT calculation would yield.)
ParameterEnergy (eV)
EHOMO-6.5 eV
ELUMO-1.2 eV
Energy Gap (ΔE)5.3 eV

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like nitrogen. Regions of positive potential, shown in blue, are electron-poor and are favorable sites for nucleophilic attack. Intermediate potential regions are colored green. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the imidazole ring and positive potential near the hydrogen atoms and the electron-deficient trifluoromethyl group.

To quantify the insights gained from FMO and MEP analyses, a set of global and local reactivity descriptors can be calculated using DFT. These indices provide a quantitative measure of a molecule's reactivity.

Ionization Potential (I ≈ -E_HOMO) : The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO) : The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2) : A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ = (I + A) / 2) : The power of an atom to attract electrons to itself.

Electrophilicity Index (ω = χ² / 2η) : A measure of a molecule's ability to act as an electrophile.

Local Reactivity Indices , such as Fukui functions, are used to determine the reactivity of specific atomic sites within the molecule, distinguishing which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.

Table 3: Calculated Global Reactivity Descriptors. (Note: Values are illustrative and derived from the FMO energies in Table 2.)
DescriptorCalculated Value (eV)
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Chemical Hardness (η)2.65
Electronegativity (χ)3.85
Electrophilicity Index (ω)2.79

Photophysical Property Prediction through Time-Dependent DFT (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate excited states and predict photophysical properties, such as electronic absorption and emission spectra. arabjchem.orgrsc.org

TD-DFT calculations can simulate the UV-visible absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. These theoretical spectra can be directly compared to experimental measurements to identify the nature of the electronic transitions, such as n→π* or π→π* transitions. rsc.org

Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to simulate the fluorescence or emission spectrum, predicting the wavelength at which the molecule is likely to emit light after being excited. For fluorinated imidazole derivatives, these calculations are crucial for designing molecules with specific photophysical properties for applications in materials science, such as in organic light-emitting diodes (OLEDs). ossila.com

Table 4: Predicted Electronic Absorption Properties via TD-DFT. (Note: These are representative parameters that would be obtained from a TD-DFT calculation.)
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S12850.45HOMO → LUMO
S0 → S22600.15HOMO-1 → LUMO

Mechanistic Investigations of Chemical Transformations

Reaction Pathways for Imidazole (B134444) Ring Construction

The synthesis of the 2-[3-(trifluoromethyl)phenyl]-1H-imidazole core can be achieved through several established synthetic routes for imidazole ring construction. These methods typically involve the condensation of smaller precursor molecules to form the five-membered heterocyclic ring.

One of the most common and classical methods is the Debus-Radziszewski imidazole synthesis . slideshare.netwikipedia.orgscribd.comwikiwand.com This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849). slideshare.netscribd.com For the synthesis of the target compound, the specific reactants would be:

1,2-Dicarbonyl compound: Glyoxal

Aldehyde: 3-(Trifluoromethyl)benzaldehyde (B1294959) medchemexpress.comchemicalbook.com

Ammonia source: Ammonium acetate (B1210297) organic-chemistry.org

The proposed reaction pathway is generally viewed as a two-stage process. slideshare.netwikiwand.com First, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine condenses with 3-(trifluoromethyl)benzaldehyde, followed by cyclization and oxidation (dehydrogenation) to yield the aromatic imidazole ring. slideshare.net

Table 1: Reactants in Debus-Radziszewski Synthesis for this compound

Component Specific Reactant Role in Imidazole Ring
1,2-Dicarbonyl Glyoxal Forms the C4-C5 bond
Aldehyde 3-(Trifluoromethyl)benzaldehyde Provides the C2 atom and the phenyl substituent
Ammonia Source Ammonium Acetate Supplies the two nitrogen atoms (N1 and N3)

Another versatile method is the Van Leusen imidazole synthesis . organic-chemistry.orgwikipedia.orgnih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine. organic-chemistry.orgwikipedia.org To generate this compound, an aldimine would first be formed in situ from 3-(trifluoromethyl)benzaldehyde and ammonia. The mechanism involves the deprotonation of TosMIC by a base to form a nucleophilic anion. nih.govresearchgate.net This anion then attacks the imine carbon, initiating a sequence of cyclization and elimination of p-toluenesulfinic acid to afford the imidazole ring. organic-chemistry.orgnih.gov This method is particularly useful for creating substituted imidazoles. nih.gov Research has specifically described the synthesis of 1-aryl-4-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles through the reaction of N-aryltrifluoroacetimidoyl chlorides with TosMIC, highlighting the compatibility of the trifluoromethyl group with this synthetic strategy. nih.gov

Role of the Trifluoromethyl Group in Directing Reactivity and Regioselectivity

The trifluoromethyl (-CF₃) group on the phenyl ring at position 3 is a powerful modulator of the electronic properties of the entire molecule, significantly influencing its reactivity and the regioselectivity of subsequent chemical transformations. nih.govscispace.com

The -CF₃ group is a potent electron-withdrawing group , primarily through a strong negative inductive effect (-I effect) due to the high electronegativity of the three fluorine atoms. nih.govyoutube.com This effect has several key consequences:

Deactivation of the Phenyl Ring: By withdrawing electron density, the -CF₃ group deactivates the phenyl ring towards electrophilic aromatic substitution. youtube.com The ring becomes less nucleophilic and therefore less reactive to attack by electrophiles.

Meta-Directing Nature: In electrophilic aromatic substitution reactions, the -CF₃ group directs incoming electrophiles to the meta positions (positions 3' and 5' relative to the imidazole substituent). This is because the deactivating inductive effect is most pronounced at the ortho and para positions, making the meta positions the least deactivated and thus the most favorable sites for electrophilic attack. youtube.com

Enhanced Electrophilicity of the Aldehyde Precursor: In the context of imidazole synthesis, the electron-withdrawing nature of the -CF₃ group increases the electrophilicity of the carbonyl carbon in the precursor, 3-(trifluoromethyl)benzaldehyde. This can enhance its reactivity towards nucleophilic attack during the initial steps of the condensation reactions.

The -CF₃ group also influences the reactivity of the imidazole ring itself. While the imidazole ring is generally electron-rich and reactive towards electrophiles, the electron-withdrawing pull from the attached trifluoromethylphenyl group can modulate this reactivity. For reactions involving the imidazole core, such as C-H activation and functionalization, the electronic nature of the C2-substituent plays a critical role in determining the regioselectivity. For instance, in transition metal-catalyzed C-H arylation, the most acidic C-H bond is often targeted, and the electronic properties dictated by the -CF₃ group can influence the relative acidities of the C4-H and C5-H protons.

Catalytic Cycles in Transition Metal-Mediated Processes

Transition metal catalysis provides powerful tools for the synthesis and functionalization of complex molecules like this compound. The mechanisms of these processes are characterized by catalytic cycles involving the metal center.

Silver(I) catalysts are known to mediate the cycloisomerization of substrates containing alkyne functionalities, providing a route to various heterocyclic structures. acs.org A plausible pathway for forming an imidazole ring system using a silver catalyst could involve the cyclization of a propargylamine-derived intermediate. rsc.org

The catalytic cycle is generally believed to be initiated by the coordination of the silver(I) cation to the alkyne's π-system . This coordination activates the alkyne, making it more susceptible to nucleophilic attack. The proposed mechanistic steps are as follows:

π-Activation: The Ag(I) catalyst coordinates to the carbon-carbon triple bond of a suitable precursor, such as an N-propargylamidine derivative.

Intramolecular Nucleophilic Attack: A nitrogen atom from the amidine moiety attacks the activated alkyne in an endo or exo-dig cyclization fashion. This step forms the five-membered ring.

Protonolysis/Rearomatization: The resulting organosilver intermediate can then undergo protonolysis to release the Ag(I) catalyst and generate the imidazole product. In a hydroarylation context, this step would involve the addition of a C-H bond across the newly formed double bond, followed by tautomerization to the aromatic imidazole.

Ruthenium(II) complexes are highly effective catalysts for the direct C-H arylation of heterocycles, including imidazoles. mdpi.comnih.gov This process allows for the introduction of additional aryl groups onto the molecule without prior functionalization. The imidazole ring itself can act as a directing group, guiding the arylation to a specific C-H bond. mdpi.comresearchgate.net

The catalytic cycle for the Ru(II)-catalyzed C-H arylation of an N-substituted 2-phenylimidazole (B1217362) derivative is generally understood to proceed via a Concerted Metalation-Deprotonation (CMD) mechanism. wikipedia.orgnih.govnih.govresearchgate.net

The key steps in the proposed catalytic cycle are:

C-H Activation (CMD): The active Ru(II) catalyst coordinates to the imidazole. A carboxylate or carbonate ligand, acting as an internal base, assists in the cleavage of a C-H bond (typically at the C5 position of the imidazole or an ortho C-H bond of the phenyl ring) and the simultaneous formation of a Ru-C bond. wikipedia.orgacs.org This forms a five-membered ruthenacycle intermediate. This CMD pathway is often favored over an oxidative addition mechanism for higher-valent Ru(II) catalysts. wikipedia.orgnih.gov

Oxidative Addition: The aryl halide (Ar-X) then undergoes oxidative addition to the ruthenacycle, forming a Ru(IV) intermediate.

Reductive Elimination: The two organic fragments (the imidazole-based group and the new aryl group) couple and are eliminated from the metal center. This C-C bond-forming step regenerates a Ru(II) species.

Base-Assisted Regeneration: A base in the reaction mixture regenerates the active catalyst by removing the HX produced, completing the cycle.

This mechanism allows for the regioselective functionalization of the imidazole or the attached phenyl ring, depending on the specific directing group and reaction conditions employed. mdpi.comnih.govnih.govresearchgate.netresearchgate.net

Table 2: Key Mechanistic Steps in Ru-Catalyzed C-H Arylation

Step Description Metal Oxidation State Change
Concerted Metalation-Deprotonation (CMD) Ru(II) catalyst coordinates and cleaves a C-H bond with base assistance, forming a ruthenacycle. Ru(II) → Ru(II)
Oxidative Addition The aryl halide adds to the ruthenium center. Ru(II) → Ru(IV)
Reductive Elimination The new C-C bond is formed, releasing the arylated product. Ru(IV) → Ru(II)
Catalyst Regeneration A base neutralizes the generated acid, regenerating the active catalyst. No Change

Intramolecular Charge Transfer Phenomena and Their Mechanistic Implications

The electronic structure of this compound, featuring an electron-donating imidazole ring connected to an electron-withdrawing trifluoromethyl-substituted phenyl ring, creates the potential for Intramolecular Charge Transfer (ICT) upon photoexcitation. rsc.org ICT is a fundamental process in many functional dyes and materials where the absorption of light promotes an electron from a donor part of the molecule to an acceptor part. nih.govrsc.org

Donor-Acceptor System: In this molecule, the imidazole moiety can act as the electron donor (D), while the trifluoromethylphenyl group serves as the electron acceptor (A).

Photoexcitation and ICT State: Upon absorption of a photon, the molecule transitions from the ground state (S₀) to an excited state (S₁). In this excited state, there can be a significant redistribution of electron density, with a net movement of charge from the imidazole ring to the phenyl ring. This charge-separated excited state is known as the ICT state.

The existence and nature of the ICT state have significant mechanistic implications for the molecule's photophysical properties:

Solvatochromism: The energy of the ICT state is highly sensitive to the polarity of the surrounding solvent. In polar solvents, the charge-separated ICT state is stabilized, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. This pronounced solvent-dependent emission is a hallmark of ICT. nih.gov

Fluorescence Quantum Yield: The efficiency of light emission (quantum yield) can be influenced by the ICT process. The conformational changes that sometimes accompany the formation of a fully charge-separated state (known as a twisted intramolecular charge transfer or TICT state) can provide non-radiative decay pathways, potentially quenching fluorescence.

Applications in Sensing: The sensitivity of the ICT process to the local environment can be exploited in the design of chemical sensors. Changes in polarity, ion concentration, or pH can perturb the donor-acceptor interaction and thus modulate the fluorescence output, providing a detectable signal.

The study of these photophysical properties provides insight into the electronic communication between the two key components of the molecule and is crucial for the development of functional materials for applications in fields like organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.orgnih.govresearchgate.net

Applications in Advanced Materials and Chemical Technologies Excluding Medicinal Applications

Supramolecular Chemistry and Self-Assembled Systems

The non-covalent interactions facilitated by the distinct functional moieties of 2-[3-(trifluoromethyl)phenyl]-1H-imidazole are pivotal in the bottom-up construction of ordered supramolecular architectures. These interactions, primarily hydrogen bonding and aromatic interactions, allow for the programmed self-assembly of molecules into well-defined frameworks.

Design of Hydrogen-Bonded Frameworks

The imidazole (B134444) group in this compound is central to its ability to form robust hydrogen-bonded networks. The N-H group acts as a hydrogen bond donor, while the imine nitrogen (=N-) serves as an acceptor. This dual functionality enables the formation of strong and directional N-H···N intermolecular hydrogen bonds, leading to the self-assembly of molecules into chains, tapes, or more complex three-dimensional structures.

In analogous systems of imidazole derivatives, X-ray crystallography studies have consistently revealed the presence of N-H···N intermolecular hydrogen bonding, which dictates the crystal packing. researchgate.netsemanticscholar.orgscite.aieurjchem.com For instance, some imidazole derivatives have been shown to form dimeric supramolecular structures through complementary hydrogen bonding motifs, resulting in stable 16-membered hydrogen-bonded rings. rsc.org In other cases, imidazole-containing molecules have been observed to form head-to-tail hydrogen-bonded macrocycles. nih.gov The presence of the trifluoromethyl group on the phenyl ring can further influence the packing of these hydrogen-bonded frameworks through weaker C-H···F interactions, adding another layer of control over the final supramolecular architecture. mdpi.com

Exploitation of Aromatic Interactions for Controlled Assembly

The phenyl and imidazole rings of this compound provide platforms for aromatic interactions, specifically π-π stacking, which play a crucial role in the controlled assembly of supramolecular structures. These interactions, although weaker than hydrogen bonds, are highly directional and contribute significantly to the stability and ordering of the assembled architecture.

The self-assembly of molecules containing aromatic rings is often governed by a delicate interplay between hydrogen bonding and π-π stacking. core.ac.uk In many systems, an initial assembly driven by stronger interactions like hydrogen bonding is followed by a structural refinement through weaker aromatic interactions. The relative orientation of the aromatic rings (e.g., parallel-displaced or T-shaped) can be influenced by substituents on the rings. The electron-withdrawing trifluoromethyl group in this compound can modulate the electron density of the phenyl ring, thereby influencing the nature and strength of the π-π stacking interactions with neighboring molecules. This allows for a degree of control over the final morphology and properties of the self-assembled material. scite.airesearchgate.net

Metal-Organic Frameworks (MOFs) Incorporating Imidazole Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The imidazole moiety of this compound makes it a suitable candidate for use as a ligand in the synthesis of MOFs. The nitrogen atoms of the imidazole ring can coordinate to metal centers, leading to the formation of extended, highly ordered frameworks.

The incorporation of fluorinated ligands, such as this compound, into MOFs can impart unique properties to the resulting materials. nih.govresearchgate.net The presence of fluorine atoms can enhance the chemical and thermal stability of the MOF, as well as modify its porosity and surface properties. researchgate.net For example, fluorinated MOFs have shown promise in applications such as gas storage and separation due to tailored host-guest interactions. nih.gov While the direct use of this compound in MOF synthesis is not extensively documented, the principles of MOF chemistry suggest its potential to form robust and functional frameworks with various metal ions. nih.govacs.org The synthesis of zeolitic-imidazolate frameworks (ZIFs) using fluorinated imidazole-based ligands has demonstrated the versatility of incorporating such building blocks into porous crystalline materials. unife.it

Coordination Chemistry and Ligand Design for Transition Metals

The coordinating ability of the imidazole nitrogen atoms makes this compound an excellent ligand for the synthesis of transition metal complexes. Its complexes with metals like iridium and ruthenium are of particular interest due to their promising luminescent properties for optoelectronic applications.

Synthesis and Characterization of Metal Complexes (e.g., Iridium, Ruthenium)

Complexes of iridium(III) and ruthenium(II) with ligands containing imidazole and phenyl moieties are typically synthesized through well-established coordination chemistry routes. For iridium(III) complexes, a common method involves the reaction of a chloro-bridged iridium dimer, such as [Ir(ppy)₂Cl]₂, with the desired imidazole-containing ligand in a suitable solvent mixture, often followed by the addition of a salt like KPF₆ to precipitate the final complex. core.ac.ukunife.itnih.gov Similarly, ruthenium(II) complexes can be prepared by reacting a ruthenium precursor, for instance, [Ru(p-cymene)Cl₂]₂, with the ligand. rsc.org

The resulting complexes are characterized by a range of spectroscopic and analytical techniques. ¹H and ¹³C NMR spectroscopy are used to confirm the coordination of the ligand to the metal center, while mass spectrometry verifies the molecular weight of the complex. Single-crystal X-ray diffraction provides detailed information about the molecular structure and the coordination geometry around the metal ion, which is typically pseudo-octahedral for these types of complexes. rsc.org

Table 1: Representative Synthesis and Characterization of Related Metal-Imidazole Complexes

Metal Precursor Ligand Type Synthesis Conditions Characterization Methods Reference
Iridium(III) [Ir(ppy)₂Cl]₂ Phenylimidazo[4,5-f]1,10-phenanthroline Reflux in CH₂Cl₂/MeOH NMR, FT-IR, HRMS, X-ray Diffraction core.ac.ukunife.it
Ruthenium(II) [Ru(p-cymene)Cl₂]₂ Benzimidazole derivatives Stirring in CH₂Cl₂ NMR, IR, UV-vis, CV, X-ray Diffraction semanticscholar.orgrsc.org

Luminescent Properties of Metal-Imidazole Complexes for Optoelectronics

Iridium(III) and ruthenium(II) complexes featuring imidazole-based ligands often exhibit strong luminescence, making them attractive candidates for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). core.ac.ukresearchgate.net The emission properties of these complexes can be tuned by modifying the structure of the ligands.

The introduction of a trifluoromethyl group onto the phenyl ring of the ligand, as in this compound, is a common strategy to influence the electronic properties and, consequently, the luminescence of the resulting metal complex. The electron-withdrawing nature of the -CF₃ group can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), often leading to a blue-shift in the emission wavelength. researchgate.net

Iridium(III) complexes with fluorinated phenyl-pyrimidine ligands have demonstrated high photoluminescence quantum efficiencies (PLQEs) in the bluish-green region of the spectrum and have been successfully employed as emitters in high-performance OLEDs. researchgate.net Similarly, ruthenium(II) complexes with imidazole-containing ligands have been investigated for their luminescent properties and potential applications in sensing and therapy. acs.org The combination of the imidazole moiety for strong coordination and the trifluoromethylphenyl group for electronic tuning makes this compound a promising ligand for the development of novel luminescent materials for advanced optoelectronic applications.

Table 2: Luminescent Properties of Related Metal-Imidazole Complexes

Metal Complex Type Emission Color Quantum Yield (Φ) Application Key Feature Reference
Ir(III) with trifluoromethylphenyl-pyrimidine ligands Bluish-green 85-95% OLEDs High efficiency and color purity researchgate.net
Ir(III) with phenylimidazo-phenanthroline ligands Orange-red >60% in CH₂Cl₂ LECs Long excited-state lifetimes core.ac.uk
Ru(II) with imidazole and phenanthroline ligands Visible luminescence - Theranostics Water-soluble acs.org

Chemo-sensing and Chromogenic Sensor Development

The imidazole scaffold, particularly when functionalized with moieties like the trifluoromethylphenyl group, is a promising platform for developing chemosensors. These sensors can detect specific ions or molecules through observable changes in their optical properties, such as color or fluorescence.

Derivatives of (trifluoromethyl)phenyl-imidazole have been utilized in the creation of chromogenic sensors. For instance, a positional isomer, 1-[2-(trifluoromethyl)phenyl]imidazole, has been used to synthesize cyclometalated ruthenium complexes. ossila.com These complexes function as effective chromogenic sensors for detecting fluoride (B91410) ions in acetonitrile. ossila.com Upon exposure to fluoride, the sensor exhibits a distinct color change from red to green, corresponding to a significant red shift in its absorption spectrum from 565 nm to 618 nm. ossila.com This sensing capability is attributed to the interaction between the fluoride anion and the metal complex, a process influenced by the electronic nature of the phenylimidazole ligand. While research into other imidazole-based sensors for various metal ions like Fe²⁺, Fe³⁺, Cu²⁺, and Hg²⁺ is ongoing, the development of fluoride sensors highlights the potential of this specific chemical family in environmental and industrial monitoring. ossila.comdntb.gov.uaresearchgate.netresearchgate.net

Organic Optoelectronic Devices and Functional Materials

The unique photophysical properties of this compound derivatives have made them key components in the development of organic optoelectronic devices. Their rigid structure, high thermal stability, and tunable electronic characteristics are highly desirable for applications in organic light-emitting diodes (OLEDs) and other functional materials.

Derivatives incorporating the (trifluoromethyl)phenyl-imidazole moiety have been successfully employed as emitters in OLEDs, particularly for achieving efficient blue light emission. researchgate.netacs.orgresearchgate.net When integrated into larger molecular structures, such as phenanthroimidazole-based systems, these compounds can function as highly effective emissive dopants. researchgate.net

For example, iridium(III) complexes synthesized with the positional isomer 1-[2-(trifluoromethyl)phenyl]imidazole have demonstrated high efficiency as sky-blue phosphorescent emitters. OLED devices using these complexes have achieved high photoluminescence quantum yields (PLQYs) of 53% and a current efficiency of 20 cd/A at a luminance of 1000 cd/m². ossila.com Furthermore, non-doped OLEDs utilizing phenanthroimidazole derivatives with trifluoromethylbenzene substituents have shown promising performance, exhibiting low turn-on voltages and high external quantum efficiencies (EQE), as detailed in the table below. acs.org

Table 1: Performance of Non-Doped OLEDs with Trifluoromethylphenyl-Phenanthroimidazole Emitters
Compound IDMax EQE (%)Emission Peak (nm)CIE Coordinates (x, y)Turn-on Voltage (V)
PPIM-13F3.55440(0.16, 0.09)3.0
PPIM-23F4.15446(0.16, 0.12)3.7

Data sourced from research on molecular isomer engineering of phenanthroimidazole-based fluorescent materials. acs.org

Achieving deep-blue emission with high color purity is a significant challenge in OLED technology. The this compound moiety has been instrumental in the design of advanced deep-blue fluorophores. researchgate.netacs.org By incorporating this group into larger donor-acceptor (D-A) molecular architectures, researchers can precisely tune the material's electronic structure to achieve the desired emission properties. researchgate.net

One notable example is the molecule m-CFPISN, a deep-blue emissive fluorophore based on a phenanthroimidazole core functionalized with a 3-(trifluoromethyl)phenyl group. researchgate.net This compound exhibits strong emission in the blue spectral region, both in solution and in the solid state. researchgate.net The design strategy of attaching electron-withdrawing groups like trifluoromethylbenzene to a phenanthroimidazole core is effective for creating wide-band-gap materials suitable for deep-blue emission. acs.org OLED devices fabricated using these materials have successfully produced deep-blue electroluminescence with high color purity, demonstrating CIE coordinates that approach industry standards. researchgate.netacs.org For instance, a device using the emitter PPIM-13F achieved CIE coordinates of (0.16, 0.09). acs.org

Beyond their role as light emitters, imidazole-based compounds are also being explored for use in charge transport layers within organic electronic devices. Efficient device performance relies on the balanced transport of both holes and electrons from the electrodes to the emissive layer. Materials with high charge carrier mobility are essential for these layers.

Research into various imidazole derivatives has shown their potential as hole-transporting materials (HTMs). researchgate.net These compounds can possess high hole drift mobilities (greater than 10⁻³ cm²/V·s) and suitable ionization potentials, which are critical properties for efficient hole injection and transport in OLEDs. researchgate.net Some complex derivatives of carbazole (B46965) and diphenyl imidazole have demonstrated bipolar charge transport capabilities, meaning they can effectively transport both electrons and holes, with electron drift mobility reaching 10⁻⁴ cm²/V·s at high electric fields. nih.gov The inherent electronic characteristics of the imidazole ring contribute to these charge-transporting properties, making the this compound scaffold a candidate for the design of new, efficient charge transport materials.

Agrochemical Applications

The inclusion of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, in organic molecules is a well-established strategy in the design of modern agrochemicals. nih.govresearchgate.net This group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The imidazole ring is also a common feature in many fungicidal and herbicidal compounds. cabidigitallibrary.org

Consequently, derivatives of (trifluoromethyl)phenyl-imidazole are recognized as strong candidates for agrochemical applications. smolecule.com Research has indicated that related compounds, such as 2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole, exhibit potential as both insecticides and fungicides. smolecule.com The trifluoromethyl group is considered a key contributor to the potency of these compounds by enhancing their interactions with target pests and pathogens. smolecule.com The broader class of imidazole derivatives is known to encompass a wide range of biologically active compounds used for crop protection, including herbicides, fungicides, and insecticides. cabidigitallibrary.org

Polymer Science and Functional Polymer Design

The this compound scaffold has been incorporated as a monomeric unit in the synthesis of high-performance functional polymers, such as polyamides and polyimides. tandfonline.comnih.gov These polymers are prized for their excellent thermal stability, mechanical strength, and processability, making them suitable for applications in aerospace, electronics, and as specialty films.

Researchers have synthesized novel fluorinated polyamides by using diamine monomers containing trifluoromethylphenyl-imidazole moieties, such as 1,2-Bis(4-aminophenyl)-4,5-bis(4-trifluoromethylphenyl)-1H-imidazole. tandfonline.com The resulting polyamides exhibit a combination of desirable properties, including high thermal stability, good flame retardancy, and excellent solubility in various organic solvents, which facilitates their processing into thin, flexible, and transparent films. tandfonline.comtandfonline.comfigshare.com Similarly, triphenyl imidazole-containing diamines with trifluoromethyl groups have been used to prepare a series of polyimide films that also show high glass transition temperatures and good solubility. nih.gov The incorporation of the bulky, rigid imidazole-based structure helps to create amorphous polymers with improved processability without sacrificing thermal performance. tandfonline.comnih.gov

Table 2: Properties of Fluorinated Polyamides Containing Trifluoromethylphenyl-Imidazole Moieties
PropertyValue Range
10% Weight Loss Temperature445–453 °C
Char Yield (at 800 °C in N₂)57–61%
Limited Oxygen Index (LOI)39.9–41.9
Moisture Uptake0.97–2.15%
Optical Cutoff Wavelength328–365 nm

Data sourced from research on novel fluorinated polyamides bearing tetraphenyl imidazole moieties. tandfonline.comtandfonline.comfigshare.com

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies for Structural Diversity

The functional potential of 2-[3-(trifluoromethyl)phenyl]-1H-imidazole is intrinsically linked to the ability to synthesize a diverse array of its derivatives. Modern organic synthesis is moving beyond traditional methods to develop more efficient, atom-economical, and environmentally benign strategies. Research in this area is focused on creating libraries of structurally varied compounds for screening in different applications.

Key approaches include:

Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura and copper-catalyzed coupling reactions are being refined to functionalize the imidazole (B134444) or phenyl rings. nih.govfrontiersin.org These methods allow for the precise introduction of various substituents, enabling the fine-tuning of the molecule's properties. For instance, the copper-catalyzed coupling of an imidazole with a substituted phenyl ring is a foundational method for creating the core structure. nih.gov

Multi-component Reactions: One-pot synthesis strategies, such as the van Leusen imidazole synthesis, offer a streamlined route to highly substituted imidazoles. mdpi.com These reactions are prized for their efficiency, as they combine three or more starting materials in a single step to construct complex molecules, thereby reducing waste and saving time.

"Click" Chemistry: The principles of "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, are being employed to link the this compound scaffold to other molecular entities, including polymers, biomolecules, and other pharmacophores. frontiersin.orgnih.gov This modular approach is invaluable for creating hybrid molecules with multifunctional properties.

These advanced synthetic methodologies are crucial for generating the chemical diversity needed to explore the full potential of this imidazole scaffold.

Synthetic StrategyDescriptionKey Advantages
Copper-Catalyzed Coupling Forms C-N or C-C bonds to link the imidazole and phenyl rings. nih.govHigh efficiency, good functional group tolerance.
van Leusen Imidazole Synthesis A three-component reaction involving a tosylmethyl isocyanide (TosMIC), an aldehyde, and an amine to form the imidazole ring. mdpi.comConvergent, builds complexity quickly.
Suzuki-Miyaura Coupling A palladium-catalyzed reaction between an organoboron compound and an organic halide to form C-C bonds. frontiersin.orgMild reaction conditions, commercially available reagents.
Click Chemistry A class of biocompatible reactions, most notably the copper-catalyzed azide-alkyne cycloaddition, for modular ligation. nih.govHigh yield, stereospecific, wide scope.

Advanced Computational Prediction of Structure-Property Relationships

As the ability to synthesize diverse derivatives grows, the need for rapid and accurate prediction of their properties becomes paramount. Advanced computational chemistry is playing a pivotal role in guiding synthetic efforts and accelerating the discovery process. By modeling the behavior of this compound and its analogues at the molecular level, researchers can screen virtual libraries for desired characteristics before committing to laborious and expensive laboratory synthesis.

Current computational frontiers include:

Quantum Chemistry: Methods like Density Functional Theory (DFT) are used to calculate the electronic structure, stability, and reactivity of these molecules. plos.org This information is fundamental to understanding their behavior in various chemical environments.

Molecular Docking: In the context of drug discovery, molecular docking simulations predict how these imidazole derivatives might bind to biological targets like proteins and enzymes. nih.govplos.org These predictions help identify promising candidates for further biological evaluation.

ADMET Prediction: In silico tools are used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.govplos.org This early-stage screening helps to eliminate candidates with poor pharmacokinetic profiles, saving significant resources.

Machine Learning and AI: Artificial intelligence is increasingly being used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.gov These models can learn from existing data to predict the properties of novel, unsynthesized molecules with increasing accuracy.

Computational MethodApplication for Imidazole DerivativesPredicted Properties
Quantum Chemistry (DFT) Calculating electronic structure and molecular orbitals. plos.orgStability, reactivity, spectroscopic properties.
Molecular Docking Simulating binding to biological macromolecules. nih.govBinding affinity, interaction modes, potential as enzyme inhibitors.
ADMET Prediction In silico evaluation of pharmacokinetic properties. nih.govplos.orgBioavailability, metabolic stability, potential toxicity.
Machine Learning/AI Developing predictive QSAR/QSPR models. nih.govBiological activity, material properties.

Exploration of New Material Science Applications

The unique photophysical and electronic properties of the this compound scaffold make it an attractive building block for advanced materials. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the molecule's frontier molecular orbitals, while the imidazole ring is an excellent ligand for metal ions.

Emerging applications in material science include:

Organic Light-Emitting Diodes (OLEDs): Phenyl-imidazole derivatives are being investigated as ligands in transition metal complexes, particularly with iridium(III) and ruthenium(II), for use in OLEDs. ossila.com These complexes can exhibit high photoluminescence quantum yields and are essential components of the emissive layer in OLED devices.

Metal-Organic Frameworks (MOFs): The imidazole moiety is a classic linker for the construction of MOFs. mdpi.com MOFs based on functionalized imidazoles are being explored for applications such as gas storage and separation (e.g., CO2 capture), catalysis, and chemical sensing.

Chemosensors: The ability of the imidazole ring to coordinate with metal ions can be harnessed to create chemosensors. For example, ruthenium complexes with phenylimidazole have been used as chromogenic sensors for detecting fluoride (B91410) ions. ossila.com

Integration with Nanoscience and Nanotechnology

The intersection of organic chemistry with nanoscience offers exciting new possibilities. The this compound molecule can be integrated with nanomaterials to create hybrid systems with enhanced or novel functionalities. nih.gov

Potential directions for integration include:

Functionalized Nanoparticles: The molecule can be used as a surface ligand to functionalize nanoparticles (e.g., gold, quantum dots), imparting specific properties such as improved stability, biocompatibility, or targeting capabilities for applications in nanomedicine. midem-drustvo.si

Nano-scale Drug Delivery: Imidazole derivatives could be incorporated into nanocarriers like liposomes or polymeric nanoparticles to improve drug delivery. midem-drustvo.siscivisionpub.com The specific chemical properties of the molecule could facilitate targeted release or enhance cellular uptake.

Nanoelectronics: As a component in molecular wires or switches, the defined electronic properties of this scaffold could be exploited in the development of next-generation electronic devices. scivisionpub.com

Nanozymes: Functionalized nanomaterials that mimic the catalytic activity of natural enzymes, known as nanozymes, represent a growing field. nih.gov The imidazole moiety, present in the active site of many natural enzymes, could be a key component in the design of new catalytic nanomaterials.

Cross-Disciplinary Research Directions

The future of research on this compound lies in its application to solve complex, multi-faceted problems, which requires collaboration across traditional scientific boundaries.

Key cross-disciplinary research avenues are:

Medicinal Chemistry and Neuroscience: Derivatives have been investigated as inhibitors of neuronal nitric oxide synthase, which is implicated in depression and anxiety. ossila.com Further research at the intersection of chemistry, pharmacology, and neuroscience could lead to new therapies for neurodegenerative diseases like Alzheimer's. nih.gov

Materials Science and Environmental Science: The development of imidazole-based MOFs for carbon capture directly addresses critical environmental challenges. mdpi.com This work combines advanced material synthesis with environmental engineering.

Chemistry and Electronics: The design and synthesis of novel phenyl-imidazole complexes for more efficient and stable OLEDs is a prime example of collaboration between synthetic chemists and electronics engineers. ossila.com

Biotechnology and Nanotechnology: Creating imidazole-functionalized nanoparticles for biosensing or targeted drug delivery requires a synergistic approach, combining expertise in molecular synthesis, nanomaterial fabrication, and cellular biology. nih.govscivisionpub.com

Q & A

Q. What are the optimal synthetic routes for 2-[3-(trifluoromethyl)phenyl]-1H-imidazole, and how is purity validated?

The synthesis typically involves Pd-catalyzed C–H bond arylation or multi-step condensation reactions. For example, Pd-catalyzed coupling of 1H-imidazole with 3-(trifluoromethyl)phenyl halides under inert atmospheres (e.g., argon) yields the target compound. Key steps include:

  • Reagent selection : Use of 3-(trifluoromethyl)phenylboronic acid or bromides as aryl donors .
  • Catalytic system : Pd(OAc)₂ with ligands like XPhos enhances regioselectivity .
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures removes unreacted precursors .
  • Purity validation : Elemental analysis (C, H, N) confirms stoichiometry, while NMR (¹H/¹³C) and IR spectroscopy verify structural integrity. Discrepancies in calculated vs. experimental elemental composition (e.g., <0.4% deviation) indicate high purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • ¹H and ¹³C NMR : Assign aromatic protons (δ 7.2–8.0 ppm) and CF₃ group (δ ~120 ppm in ¹³C) .
  • IR spectroscopy : Confirm imidazole C=N stretching (~1600 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) .
  • Melting point analysis : Compare observed values (e.g., 135–152°C) with literature to detect impurities .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and intermolecular interactions?

The –CF₃ group is electron-withdrawing, polarizing the imidazole ring and enhancing dipole-dipole interactions. X-ray crystallography (e.g., monoclinic P2₁/c system) reveals:

  • Crystal packing : Strong π-π stacking between aryl groups and hydrogen bonding via imidazole N–H .
  • Electrostatic potential maps : Calculated via DFT show electron-deficient regions near CF₃, favoring interactions with nucleophilic targets .

Q. What computational strategies predict the compound’s binding to biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., 15-lipoxygenase). Pose validation includes RMSD <2.0 Å compared to co-crystallized ligands .
  • MD simulations : GROMACS assesses binding stability (e.g., 100 ns trajectories) by analyzing hydrogen bond persistence and ligand RMSF .

Q. How do structural modifications (e.g., aryl substitution) affect biological activity?

  • SAR studies : Introducing electron-deficient aryl groups (e.g., 4-F, 4-CF₃) enhances inhibitory potency. For example, 2-[4-(trifluoromethyl)phenyl]-1H-imidazole shows 10-fold higher 15LOX inhibition (IC₅₀ = 0.8 µM) than unsubstituted analogs .
  • In vitro assays : Measure IC₅₀ in enzyme inhibition (e.g., 15LOX) or cellular ferroptosis models. Use HEK293 cells transfected with target genes to isolate mechanism .

Q. How can contradictory data in spectroscopic or biological assays be resolved?

  • Batch variability : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side products .
  • Biological replicates : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding affinity discrepancies .

Methodological Considerations

  • Synthetic challenges : Trace moisture deactivates Pd catalysts; use molecular sieves or rigorous drying .
  • Data interpretation : Overlapping NMR signals (e.g., aryl protons) require 2D techniques (COSY, HSQC) for unambiguous assignment .
  • Advanced characterization : Single-crystal X-ray diffraction resolves conformational isomers, critical for structure-based drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.